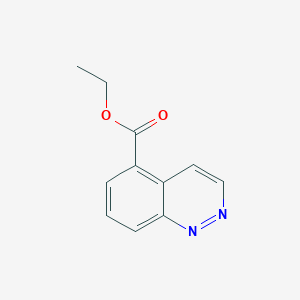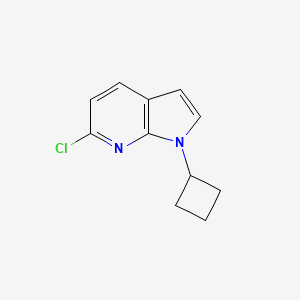
6-Chloro-1-cyclobutyl-7-azaindole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-1-cyclobutyl-7-azaindole is a heterocyclic compound that belongs to the azaindole family. Azaindoles are known for their significant biological activities and are used in the design of various therapeutic agents. The structure of this compound includes a chloro substituent at the sixth position and a cyclobutyl group at the first position of the azaindole core, which is a fusion of pyridine and pyrrole rings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1-cyclobutyl-7-azaindole can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses halogenated azaindoles and boronic acids as starting materials. For instance, 6-chloro-7-azaindole can be coupled with cyclobutylboronic acid under palladium-catalyzed conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura cross-coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-1-cyclobutyl-7-azaindole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the chloro substituent to other functional groups.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of dechlorinated or other reduced derivatives.
Substitution: Formation of substituted azaindole derivatives.
Wissenschaftliche Forschungsanwendungen
6-Chloro-1-cyclobutyl-7-azaindole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex molecules.
Medicine: Investigated for its anticancer properties due to its ability to inhibit cell proliferation.
Industry: Utilized in the development of new materials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 6-Chloro-1-cyclobutyl-7-azaindole involves its interaction with specific molecular targets. As a kinase inhibitor, it binds to the active site of protein kinases, preventing the phosphorylation of target proteins. This inhibition disrupts signal transduction pathways, leading to the suppression of cell growth and proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Azaindole: The parent compound of 6-Chloro-1-cyclobutyl-7-azaindole, known for its biological activities.
6-Chloro-7-azaindole: Lacks the cyclobutyl group but retains the chloro substituent.
1-Cyclobutyl-7-azaindole: Lacks the chloro substituent but retains the cyclobutyl group.
Uniqueness
This compound is unique due to the presence of both the chloro and cyclobutyl groups, which contribute to its distinct chemical and biological properties. The combination of these substituents enhances its potential as a therapeutic agent by improving its binding affinity and selectivity for specific molecular targets.
Eigenschaften
Molekularformel |
C11H11ClN2 |
|---|---|
Molekulargewicht |
206.67 g/mol |
IUPAC-Name |
6-chloro-1-cyclobutylpyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C11H11ClN2/c12-10-5-4-8-6-7-14(11(8)13-10)9-2-1-3-9/h4-7,9H,1-3H2 |
InChI-Schlüssel |
PGUFZWWRNHQAFV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)N2C=CC3=C2N=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![benzyl 2-[[(2S)-2-[[(2R)-2-[[2-(tert-butoxycarbonylamino)acetyl]amino]-3-phenyl-propanoyl]amino]-4-methyl-pentanoyl]amino]acetate](/img/structure/B13678664.png)
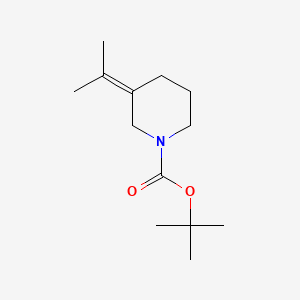
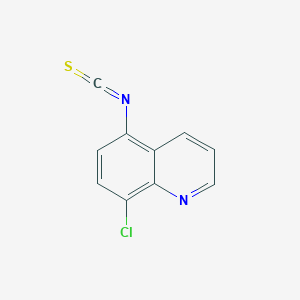
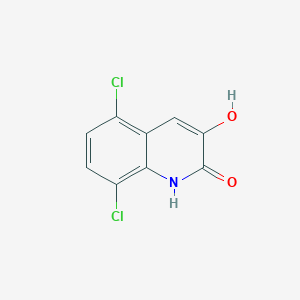
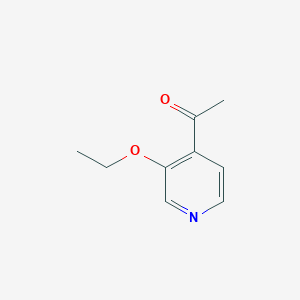


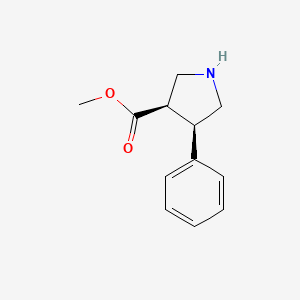
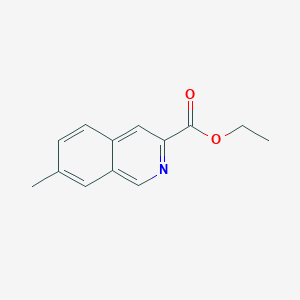
![1-[3-(tert-Butyl)phenyl]guanidine](/img/structure/B13678697.png)
![4-Oxaspiro[2.5]octan-7-ol](/img/structure/B13678723.png)

